Crystal‑Structure Dihedral Angle: Phenothiazine‑10‑propionitrile vs. Phenothiazine‑10‑propionic Acid
Single‑crystal X‑ray diffraction demonstrates that phenothiazine‑10‑propionitrile and its closest structural analogue, phenothiazine‑10‑propionic acid, exhibit essentially identical folding of the phenothiazine heterocycle despite completely different solid‑state packing patterns [1]. This indicates that the cyanoethyl and carboxyethyl side chains do not perturb the intrinsic saddle‑shaped conformation of the tricyclic system [1].
| Evidence Dimension | Dihedral angle between the two o‑phenylene ring planes (°) |
|---|---|
| Target Compound Data | 135.4(3)° [1] |
| Comparator Or Baseline | Phenothiazine‑10‑propionic acid: 136.5° [2] |
| Quantified Difference | Δ = 1.1° (within experimental uncertainty; conformations are statistically indistinguishable) |
| Conditions | Single‑crystal X‑ray diffraction at 23 °C; phenothiazine‑10‑propionitrile crystallised in P2₁/n with a = 5.785(1) Å, b = 15.427(3) Å, c = 14.497(4) Å, β = 92.50(1)°; propionic acid analogue crystallised from a different space group. |
Why This Matters
This near‑invariant dihedral angle means that researchers can utilise phenothiazine‑10‑propionitrile as a conformational mimic of the propionic acid analogue while exploiting the orthogonal reactivity of the nitrile group for further derivatisation.
- [1] Malmstrom, M. C.; Cordes, A. W. Crystal and Molecular Structure of Phenothiazine‑10‑propionitrile. The Effect of Crystal Packing on the Dihedral Angle of Phenothiazine Heterocycles. J. Heterocycl. Chem. 1973, 10, 519‑522. View Source
- [2] Malmstrom, M. C.; Cordes, A. W. Crystal and Molecular Structure of Phenothiazine‑10‑propionic Acid. J. Heterocycl. Chem. 1972, 9, 325‑328. View Source
